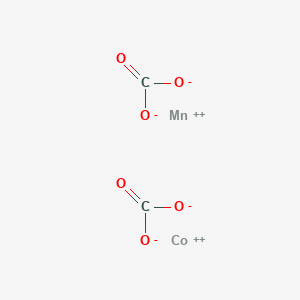![molecular formula C36H28I2S3 B14244935 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide CAS No. 203927-87-1](/img/structure/B14244935.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is a complex organosulfur compound It is characterized by its unique structure, which includes two diphenylsulfanium groups connected by a sulfanediyl bridge to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide typically involves the reaction of diphenylsulfide with a suitable halogenating agent to form diphenylsulfonium halide. This intermediate is then reacted with a phenylene-based sulfanediyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenylsulfide derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in polymers.
Mecanismo De Acción
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide involves its interaction with cellular components. The sulfonium groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an oxidative stress inducer, affecting cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsulfide: A simpler analog with similar reactivity but lacking the sulfanediyl bridge.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Phenylene-based Sulfanium Compounds: Compounds with similar structural motifs but different substituents.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is unique due to its dual sulfonium groups and the sulfanediyl-phenylene linkage. This structure imparts distinct reactivity and potential for diverse applications compared to simpler analogs.
Propiedades
Número CAS |
203927-87-1 |
|---|---|
Fórmula molecular |
C36H28I2S3 |
Peso molecular |
810.6 g/mol |
Nombre IUPAC |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diiodide |
InChI |
InChI=1S/C36H28S3.2HI/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 |
Clave InChI |
SZJGPRWBYLPIIC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


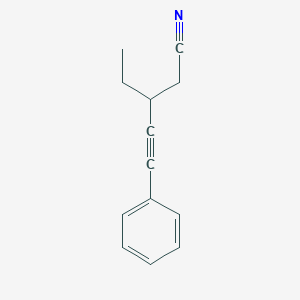
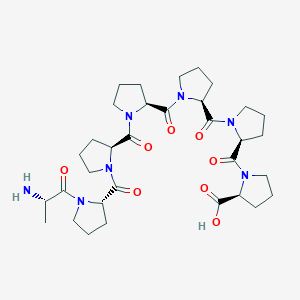
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)

![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)

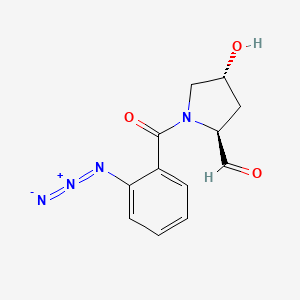
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)
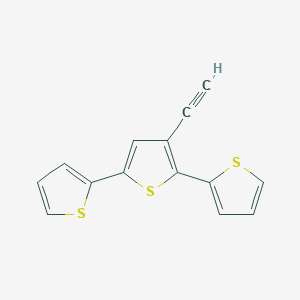
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
